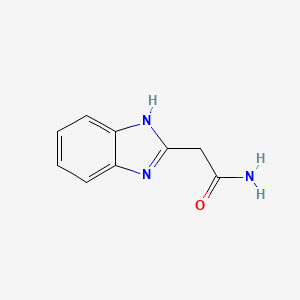

1H-Benzimidazole-2-acetamide

Beschreibung

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Drug Discovery

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the development of new drugs. orientjchem.orgnih.gov Its importance is underscored by its presence in a variety of FDA-approved medications. nih.gov The versatility of the benzimidazole structure allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse pharmacological activities. impactfactor.org

The biological significance of the benzimidazole scaffold can be attributed to several key physicochemical properties. These include its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions. nih.gov These characteristics allow benzimidazole derivatives to effectively bind to a multitude of biological macromolecules, making them potent agents for various therapeutic applications. nih.gov

The broad spectrum of biological activities associated with benzimidazole derivatives is extensive and includes:

Antimicrobial (antibacterial, antifungal, antiviral, and antiparasitic) nih.govimpactfactor.org

Anticancer nih.govimpactfactor.org

Anti-inflammatory nih.gov

Antidiabetic nih.gov

Antihypertensive nih.gov

Antimalarial nih.gov

This wide range of activities has solidified the benzimidazole scaffold as a critical component in the medicinal chemist's toolkit for the rational design of novel and effective therapeutic candidates. nih.gov

Overview of the 1H-Benzimidazole-2-acetamide Research Landscape

Building upon the established significance of the benzimidazole core, research into specific derivatives like this compound has gained traction. This particular compound and its derivatives have been the subject of numerous studies aimed at exploring their potential therapeutic applications.

Research has demonstrated that this compound and its analogs exhibit a range of promising biological activities. A significant area of investigation has been their anticancer properties . Studies have shown that certain derivatives possess potent antiproliferative activity against various cancer cell lines. derpharmachemica.com For instance, N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide was found to be highly potent against the MCF-7 human breast adenocarcinoma cell line. derpharmachemica.com The proposed mechanisms of action often involve the inhibition of crucial enzymes, interference with DNA synthesis and repair processes, and disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

In addition to anticancer activity, the antimicrobial effects of this compound derivatives have been a focal point of research. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, some derivatives have been evaluated for their anthelmintic activity , with several showing promise in paralyzing and causing the death of earthworms, a common model in such studies. nih.govsrce.hr

More recent research has expanded the scope of investigation to include the neuroprotective effects of these compounds. Studies have explored their potential to mitigate neurodegeneration, particularly in models of ethanol-induced neurotoxicity. mdpi.com Certain derivatives have been shown to reduce oxidative stress and neuroinflammation, suggesting their potential utility in treating neurodegenerative conditions. mdpi.com

The synthesis of novel this compound derivatives remains an active area of research. derpharmachemica.comnih.gov Scientists are continuously modifying the core structure to enhance biological activity and explore new therapeutic avenues. researchgate.net This ongoing research underscores the potential of this compound as a lead compound for the development of new drugs.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRDCKXOEFPOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209623 | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60792-56-5 | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60792-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzimidazole-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Benzimidazole 2 Acetamide and Its Analogues

Established Synthetic Pathways to 1H-Benzimidazole-2-acetamide

The traditional synthesis of this compound typically involves a two-step process: the formation of the benzimidazole (B57391) ring system followed by the introduction of the acetamide (B32628) functionality.

Acylation Reactions in this compound Formation

The most direct and common method for the synthesis of this compound is the acylation of 2-aminobenzimidazole (B67599). This precursor is readily synthesized through the condensation of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide or urea. The exocyclic amino group at the 2-position of 2-aminobenzimidazole is nucleophilic and can be readily acylated using various acetylating agents.

Commonly used acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the acidic byproduct. For instance, the reaction of 2-aminobenzimidazole with acetic anhydride can produce N-(1H-benzimidazol-2-yl)acetamide. nycu.edu.tw

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aminobenzimidazole | Acetic Anhydride | N-(1H-benzimidazol-2-yl)acetamide | nycu.edu.tw |

| 2-Aminobenzimidazole | Acetyl Chloride | N-(1H-benzimidazol-2-yl)acetamide | nycu.edu.tw |

Alternative and Improved Synthesis Strategies for this compound Derivatives

To overcome some of the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, alternative and improved synthetic strategies have been developed. These include reacylation approaches, multi-step syntheses for complex analogues, and the application of microwave irradiation to accelerate reaction times.

Reacylation Approaches for Acetamidobenzimidazoles

An alternative route to 2-acetamidobenzimidazoles involves the reacylation of methylbenzimidazol-2-ylcarbamate (carbendazim). researchgate.net This method provides a pathway to N-(1H-benzimidazol-2-yl)acetamide and its homologues by reacting carbendazim (B180503) with various carboxylic acids. researchgate.net For example, heating carbendazim with glacial acetic acid results in the formation of N-(1H-benzimidazol-2-yl)acetamide in high yield. researchgate.net This process is believed to proceed through a nucleophilic attack of the carboxylic acid on the carbamate, leading to the formation of an intermediate that subsequently decarboxylates and acylates to form the final product. researchgate.net

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Methylbenzimidazol-2-ylcarbamate | Acetic Acid | N-(1H-benzimidazol-2-yl)acetamide | 98 | researchgate.net |

| Methylbenzimidazol-2-ylcarbamate | Butyric Acid | N-(1H-benzimidazol-2-yl)butyramide | 61.2 | researchgate.net |

| Methylbenzimidazol-2-ylcarbamate | Isobutyric Acid | N-(1H-benzimidazol-2-yl)isobutyramide | 86.8 | researchgate.net |

| Methylbenzimidazol-2-ylcarbamate | Benzoic Acid | N-(1H-benzimidazol-2-yl)benzamide | 51.6 | researchgate.net |

Multi-Step Synthesis of Substituted this compound Analogues

The synthesis of more complex, substituted analogues of this compound often requires multi-step synthetic sequences. These routes allow for the introduction of various substituents on the benzimidazole ring, the acetamide nitrogen, or the acetyl methyl group.

A general strategy involves the initial synthesis of a substituted 2-aminobenzimidazole, followed by acylation. For example, a substituted o-phenylenediamine can be used in the initial condensation step to introduce substituents on the benzene (B151609) ring of the benzimidazole core. Subsequently, the amino group at the 2-position can be acylated with a substituted acetyl chloride or anhydride to introduce functionality on the acetamide side chain.

Furthermore, N-substituted this compound derivatives can be prepared by first alkylating the benzimidazole nitrogen and then carrying out the acylation of the 2-amino group. srce.hr This approach provides access to a wide range of structurally diverse analogues for various applications. A study on the synthesis of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides involved a multi-step pathway starting from the reaction of chloroacetyl chloride with p-amino benzoic acid. researchgate.net

Microwave-Assisted Synthesis in Benzimidazole-Acetamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govnih.govrasayanjournal.co.in This technology has been successfully applied to the synthesis of benzimidazole-acetamide derivatives.

The condensation of o-phenylenediamines with carboxylic acids or aldehydes to form the benzimidazole ring can be efficiently carried out under microwave irradiation. nih.govrasayanjournal.co.in For example, the reaction of o-phenylenediamine with various carboxylic acids in the presence of polyphosphoric acid under microwave irradiation has been shown to produce 2-substituted benzimidazoles in a fraction of the time required by conventional heating. rasayanjournal.co.in Similarly, the subsequent acylation step can also be accelerated using microwave energy. The use of microwave heating offers a greener and more efficient alternative for the synthesis of this compound and its analogues. researchgate.net

| Reactants | Catalyst/Conditions | Product | Reaction Time (Microwave) | Reference |

| o-Phenylenediamine, Carboxylic Acid | Polyphosphoric Acid | 2-Substituted Benzimidazole | 0.40 - 3.00 min | rasayanjournal.co.in |

| o-Phenylenediamine, Aldehyde | Hydrochloric Acid | 2-Substituted Benzimidazole | 1.5 - 4.0 min | nih.gov |

Synthesis of Specific this compound Derivatives

The functionalization of the this compound core is a key area of research, leading to the creation of diverse analogues. Specific synthetic schemes have been developed to introduce N-alkyl groups, arylthio substituents, additional heterocyclic moieties, and carboxylic acid conjugates.

N-alkylation of the benzimidazole ring is a common strategy to produce diverse derivatives. The synthesis of N-alkylated benzimidazole-acetamide analogues typically begins with the formation of the core benzimidazole structure, followed by a nucleophilic substitution reaction.

One established method involves a three-step process. The synthesis starts with the oxidative condensation of an appropriate aldehyde (e.g., 3-nitrobenzaldehyde) with o-phenylenediamine to form the 2-substituted-1H-benzimidazole. rjptonline.org In the second step, a nucleophilic substitution is carried out where an atom on the nitrogen of the benzimidazole is substituted with an alkylating agent, such as ethyl chloroacetate, leading to the formation of an ethyl acetate (B1210297) derivative. rjptonline.org The final step is amide formation, where the ester is converted to the desired acetamide through electrophilic substitution, resulting in the final N-alkylated product. rjptonline.org Another approach involves a metal catalyst-free N-allylation, which can be achieved by reacting benzimidazole with Morita–Baylis–Hillman (MBH) alcohols or acetates in refluxing toluene. beilstein-journals.org This method provides N-substituted derivatives in yields ranging from 55% to 85%. beilstein-journals.org

| Reactants | Reagents/Conditions | Product Type | Reference |

| 2-(3-nitrophenyl)-1H-benzimidazole, Ethyl chloroacetate | Nucleophilic Substitution | Ethyl [2-(3-nitrophenyl)-1H-benzimidazole-1-yl]acetate | rjptonline.org |

| Ethyl [2-(3-nitrophenyl)-1H-benzimidazole-1-yl]acetate, Substituted amines | Amide formation | Substituted 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide | rjptonline.org |

| Benzimidazole, Morita–Baylis–Hillman (MBH) alcohols/acetates | Toluene, Reflux | N-Allylated Benzimidazole | beilstein-journals.org |

The introduction of an arylthio group to the benzimidazole-acetamide structure creates a distinct class of derivatives. The synthesis of these compounds often utilizes 2-mercaptobenzimidazole (B194830) as a key starting material.

A representative synthetic pathway involves multiple steps. Initially, 4-(2-chloroacetamido) benzoic acid is prepared by reacting chloroacetyl chloride with p-amino benzoic acid. This intermediate is then reacted with 2-mercaptobenzimidazole to yield 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido) benzoic acid. nih.gov The final step involves the conversion of the carboxylic acid group to a benzoyl chloride by treating it with thionyl chloride, which can then be reacted with various substituted anilines to produce a library of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. nih.gov

| Step | Starting Materials | Reagents | Intermediate/Product | Reference |

| 1 | p-Amino benzoic acid, Chloroacetyl chloride | - | 4-(2-chloroacetamido) benzoic acid | nih.gov |

| 2 | 4-(2-chloroacetamido) benzoic acid, 2-Mercaptobenzimidazole | - | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido) benzoic acid | nih.gov |

| 3 | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido) benzoic acid | Thionyl chloride | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride | nih.gov |

| 4 | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride, Substituted anilines | - | N-(substituted phenyl)benzamides | nih.gov |

The synthesis of derivatives featuring additional heterocyclic rings involves creating a reactive intermediate from the benzimidazole core that can undergo cyclization. One effective method is through the formation of chalcones.

The process begins with the preparation of acetylated benzimidazoles, which are then reacted with benzaldehyde (B42025) derivatives to form benzimidazole-derived chalcones (α,β-unsaturated ketones). ijeas.org These chalcones serve as versatile precursors. Through Claisen-Schmidt condensation reactions, the chalcones are treated with various reagents to form new heterocyclic rings. For instance, reacting the chalcone (B49325) with hydrazine (B178648) hydrate (B1144303) yields a pyrazole (B372694) ring, while reaction with thiourea (B124793) produces a pyrimidine (B1678525) moiety, and using hydroxylamine (B1172632) hydrochloride results in an isoxazole (B147169) ring. ijeas.org

| Chalcone Precursor | Reagent | Attached Heterocyclic Moiety | Reference |

| Benzimidazole-chalcone | Hydrazine hydrate | Pyrazole | ijeas.org |

| Benzimidazole-chalcone | Thiourea | Pyrimidine | ijeas.org |

| Benzimidazole-chalcone | Hydroxylamine hydrochloride | Isoxazole | ijeas.org |

Conjugating carboxylic acids to the benzimidazole scaffold is a widely used method to synthesize a broad range of derivatives. This is typically achieved through condensation reactions.

One of the most common synthetic routes involves the reaction of o-phenylenediamines with various carboxylic acids or their derivatives. orientjchem.org These reactions are often conducted under heating in the presence of a strong acid. orientjchem.orgnih.gov More advanced, milder methods have also been developed. A notable example is a one-pot, acid-free synthesis using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a promoting agent. nih.gov In this procedure, the carboxylic acid is first activated with HBTU and N-ethyldiisopropylamine, followed by the addition of o-phenylenediamine. The resulting amide intermediate undergoes dehydrative cyclization upon heating to yield the final benzimidazole product. nih.gov This method is advantageous as it avoids harsh acidic conditions, making it compatible with a wider range of functional groups. nih.gov Another approach utilizes ρ-TSOH (p-Toluenesulfonic acid) as an effective and inexpensive catalyst for the condensation of o-phenylenediamine with carboxylic acids under reflux conditions. orientjchem.org

| Method | Key Reagents | Conditions | Advantages | Reference |

| HBTU-Promoted Synthesis | Carboxylic acid, o-phenylenediamine, HBTU, N-ethyldiisopropylamine | One-pot, Toluene or DMF, Reflux | Mild, Acid-free, High-yielding, Broad substrate scope | nih.gov |

| Catalytic Condensation | Carboxylic acid, o-phenylenediamine, ρ-TSOH | Toluene, Reflux (2-3 hr) | Inexpensive catalyst, Effective | orientjchem.org |

Synthetic Route Optimization and Yield Enhancement Studies

Optimizing synthetic routes to improve efficiency, reduce reaction times, and increase product yields is a critical aspect of chemical synthesis. For benzimidazole derivatives, several innovative approaches have been explored.

One significant advancement is the use of microwave-assisted organic synthesis (MAOS). A comparative study on the synthesis of benzimidazole derivatives, including esters and carboxylic acid moieties, demonstrated that the microwave-assisted approach is considerably more efficient than conventional heating methods. analis.com.my MAOS was found to accelerate reaction times from hours to minutes while providing comparable yields, making it a more convenient and efficient method. analis.com.my

Another optimization strategy focuses on the development of novel catalytic systems and reaction conditions. A new synthetic route for a benzimidazole derivative has been reported that is solvent-free and uses graphite (B72142) oxide as a catalyst. scielo.br This method is conducted at 80 °C for 60 minutes and achieves yields exceeding 85%. The use of a simple, low-cost catalyst in the absence of a solvent makes this an economically and environmentally attractive option. scielo.br

| Optimization Strategy | Key Features | Outcome | Reference |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation for heating | Reaction times reduced from hours to minutes with comparable yields. | analis.com.my |

| Solvent-Free Catalysis | Graphite oxide catalyst, no solvent | High yields (>85%), low-cost, environmentally friendly. | scielo.br |

Biological Activities and Pharmacological Profiles of 1h Benzimidazole 2 Acetamide Derivatives

Antimicrobial Efficacy Investigations

The benzimidazole (B57391) nucleus is a well-established pharmacophore known for its presence in various antimicrobial agents. benthamscience.comresearchgate.net The incorporation of an acetamide (B32628) linkage at the 2-position has been a fruitful strategy for developing novel derivatives with broad-spectrum efficacy against bacteria, fungi, and viruses.

Antibacterial Spectrum and Potency

Derivatives of 1H-Benzimidazole-2-acetamide have been synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that the nature and position of substituents on the benzimidazole ring and the acetamide moiety significantly influence the antibacterial potency.

One study focused on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives, which were tested against several bacterial strains. benthamscience.combenthamdirect.com Compounds 2a, 2c, and 2e from this series demonstrated an effect against Escherichia coli (ATCC 35218) with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL, which was more effective than the standard, chloramphenicol (B1208) (MIC: 100 µg/mL). benthamdirect.com All tested compounds in this series showed inhibitory activity against Pseudomonas aeruginosa at an MIC of 100 µg/mL. benthamscience.combenthamdirect.com

In another study, a series of benzimidazole-based acetamide derivatives (2a-u) were synthesized. researchgate.net Among these, compounds 2b-2g were identified as the most promising antibacterial agents against Pseudomonas aeruginosa, exhibiting an MIC value of 125 μg/mL, which was equivalent to the activity of streptomycin. researchgate.net

Further research on various substituted benzimidazole-N-phenyl acetamides (6a–6o) revealed significant potency. researchgate.net Specifically, compounds 6e, 6f, 6l, and 6m showed high potency against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Klebsiella pneumonia) strains, with MIC values ranging from 6.25 to 12.5 μg/mL. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (2a, 2c, 2e) | Escherichia coli (ATCC 35218) | 50 | benthamscience.combenthamdirect.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide series | Pseudomonas aeruginosa | 100 | benthamscience.combenthamdirect.com |

| Benzimidazole-based acetamides (2b-2g) | Pseudomonas aeruginosa | 125 | researchgate.net |

| Benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Various Gram-positive & Gram-negative | 6.25 - 12.5 | researchgate.net |

Antifungal Spectrum and Potency

The antifungal potential of this compound derivatives has been extensively investigated, with many compounds showing potent activity against clinically relevant fungal pathogens.

The N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide series showed high antifungal activity, often greater than their antibacterial effects, when compared against the standard drug ketoconazole (B1673606). benthamscience.combenthamdirect.com Another study synthesized a series of novel benzimidazole-1,3,4-oxadiazole compounds, with derivatives 4h and 4p being particularly effective against Candida albicans, showing a MIC value of 1.95 µg/mL, which was comparable to amphotericin B (1.95 µg/mL) and more potent than ketoconazole (7.8 µg/mL). nih.gov Compound 4p was the most potent of the series, with MIC values of 1.95 µg/mL, 7.8 µg/mL, and 31.25 µg/mL against C. albicans, C. krusei, and C. parapsilopsis, respectively. nih.gov

Similarly, in a study of benzimidazole-based acetamide derivatives, compounds 2p, 2s, 2t, and 2u were the most potent antifungal agents against Candida krusei, with an MIC value of 125 μg/mL. researchgate.net Compounds 2s and 2u also displayed the highest inhibitory activity against Fusarium solani with an MIC of 125 μg/mL. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole (4h, 4p) | Candida albicans | 1.95 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole (4p) | Candida krusei | 7.8 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole (4p) | Candida parapsilopsis | 31.25 | nih.gov |

| Benzimidazole-based acetamides (2p, 2s, 2t, 2u) | Candida krusei | 125 | researchgate.net |

| Benzimidazole-based acetamides (2s, 2u) | Fusarium solani | 125 | researchgate.net |

Antiviral Activity Studies

The benzimidazole scaffold is a key component in several antiviral drugs, and research has extended to its acetamide derivatives. researchgate.netnih.gov These compounds have been investigated for activity against a variety of viruses. Benzimidazole derivatives are known to exhibit potential against viruses such as HCV, HBV, HIV, and herpes simplex virus (HSV), among others. researchgate.netnih.gov For instance, certain 5-nitro-1H-benzimidazole derivatives have been evaluated for their antiviral properties. nih.gov While broad studies confirm the antiviral potential of the benzimidazole class, specific research focusing solely on the antiviral activity of this compound derivatives is an area of ongoing investigation. The versatility of the benzimidazole ring system suggests that its acetamide derivatives are promising candidates for the development of new antiviral agents. researchgate.net

Anticancer and Antiproliferative Research

The development of benzimidazole derivatives as anticancer agents has become a major focus of research due to their ability to interact with various biological targets involved in cancer progression. researchgate.netnih.gov

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the significant cytotoxic and antiproliferative effects of this compound derivatives against a panel of human cancer cell lines.

One study synthesized a novel benzimidazole derivative, se-182, and evaluated its anticancer activity. jksus.org The compound exhibited significant, dose-dependent cytotoxic effects across all tested cell lines, with particularly high activity against A549 lung carcinoma (IC₅₀ = 15.80 μg/mL) and HepG2 liver carcinoma cells (IC₅₀ = 15.58 μg/mL). jksus.org

In another investigation, a series of new benzimidazole derivatives were synthesized and tested for cytotoxicity. nih.gov All compounds showed a significant cytotoxic effect, with IC₅₀ values ranging from 9.2 to 166.1 μg/mL. Compound 5 from this series was particularly active against MCF-7 (breast), DU-145 (prostate), and H69AR (lung) cancer cells with IC₅₀ values of 17.8, 10.2, and 49.9 μg/mL, respectively. nih.gov This compound was found to be safer when tested on non-cancerous HEK-293 human embryonic kidney cells. nih.gov

Further research on 2-aryl benzimidazole compounds identified derivatives 5a and 5e as having high cytotoxicity against HepG-2 cells, with IC₅₀ values of approximately 2 μM. nih.gov

Table 3: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| se-182 | A549 (Lung Carcinoma) | 15.80 µg/mL | jksus.org |

| se-182 | HepG2 (Liver Carcinoma) | 15.58 µg/mL | jksus.org |

| Compound 5 | MCF-7 (Breast Carcinoma) | 17.8 µg/mL | nih.gov |

| Compound 5 | DU-145 (Prostate Carcinoma) | 10.2 µg/mL | nih.gov |

| Compound 5a | HepG-2 (Liver Carcinoma) | ~2 µM | nih.gov |

| Compound 5e | HepG-2 (Liver Carcinoma) | ~2 µM | nih.gov |

Multi-Target Receptor Tyrosine Kinase Inhibition

A promising strategy in cancer therapy is the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. nih.govnih.gov Certain this compound derivatives have been identified as multi-target inhibitors.

A study focused on the discovery of 2-aryl benzimidazole derivatives as inhibitors of EGFR, VEGFR-2, and PDGFR. nih.gov Through virtual screening and subsequent biological evaluation, compound 5a was identified as a potent inhibitor. Kinase assays revealed that compound 5a has good inhibitory activity against EGFR and moderate activity against VEGFR-2 and PDGFR. nih.gov Compound 5e also showed moderate EGFR inhibitory activity with slightly weaker inhibition of VEGFR-2 and PDGFR. nih.gov This multi-targeted approach can lead to improved therapeutic efficacy in cancer treatment. nih.gov Other research has also highlighted the potential of benzimidazole-based compounds to act as multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and CDK2. mdpi.com

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. Their mechanisms of action often involve the modulation of key inflammatory pathways and mediators.

Modulation of Inflammatory Mediators

Research has shown that certain 2-aminobenzimidazole (B67599) acetamide derivatives, specifically compounds designated as N1 and N2, exhibit potent anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, these compounds produced a dose-dependent reduction in inflammation. Further investigations in a complete Freund's adjuvant (CFA) induced inflammatory arthritis model also revealed a significant reduction in edema.

The anti-inflammatory activity of these derivatives is attributed to their ability to suppress pro-inflammatory mediators. Specifically, compounds N1 and N2 have been shown to attenuate the transcript levels of several key inflammatory players, including IRAK1, NF-kB1, TNF-α, IL-1β, IL-17, and MMP1. Notably, compound N1 also demonstrated greater inhibition of the mRNA levels of COX-1, COX-2, mPGES1, and PTGDS compared to N2. These findings highlight the role of these compounds in downregulating critical inflammatory pathways.

The benzimidazole nucleus is a well-established pharmacophore known for its anti-inflammatory properties, largely due to its capacity to inhibit cyclooxygenases (COXs), which are enzymes crucial for the biosynthesis of prostaglandins. nih.gov Beyond COX inhibition, benzimidazole derivatives can also interact with other targets involved in inflammation, such as 5-lipoxygenase (5-LOX), TNF-α, and IL-6. nih.gov

Table 1: Modulation of Inflammatory Mediators by this compound Derivatives

| Compound | Model | Key Inflammatory Mediators Modulated | Effect |

|---|---|---|---|

| N1 | Carrageenan-induced paw edema; CFA-induced arthritis (rats) | IRAK1, NF-kB1, TNF-α, IL-1β, IL-17, MMP1, COX-1, COX-2, mPGES1, PTGDS | Downregulation of mRNA levels |

| N2 | Carrageenan-induced paw edema; CFA-induced arthritis (rats) | IRAK1, NF-kB1, TNF-α, IL-1β, IL-17, MMP1 | Downregulation of mRNA levels |

Attenuation of Pain Response

The analgesic potential of this compound derivatives has been explored in various studies. A series of 2-substituted 3-acetic acid benzimidazole derivatives were synthesized and screened for their analgesic and in-vitro anti-inflammatory activity. semanticscholar.org Among the synthesized compounds, 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole (compound 1) at a dose of 50 mg/kg was found to be as potent as the standard drug, Indomethacin. semanticscholar.org Several other derivatives in this series also demonstrated an effective analgesic response. semanticscholar.org

The structural characteristics of benzimidazole moieties are considered to be well-suited for both anti-inflammatory and analgesic activities. nih.gov The analgesic effects of these compounds are often linked to their anti-inflammatory properties, as the reduction of inflammation typically leads to a decrease in pain sensation.

Neuroprotective and Central Nervous System Activities

Emerging research has highlighted the neuroprotective effects of this compound derivatives, particularly in the context of neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases.

Mitigation of Neuroinflammation and Oxidative Stress

Oxidative stress-induced neuroinflammation is a hallmark of neurodegenerative disorders, leading to neuronal damage and death. nih.govrjptonline.org Newly synthesized benzimidazole-containing acetamide derivatives, such as 3a (2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide) and 3b (2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide), have been investigated for their neuroprotective effects in an ethanol-induced neurodegeneration rat model. nih.govrjptonline.org

In this model, ethanol administration was found to trigger neurodegeneration characterized by impaired antioxidant enzymes and increased oxidative stress. nih.gov It also induced neuroinflammation, as evidenced by the elevated expression of tumor necrosis factor (TNF-α), nuclear factor κB (NF-κB), and cyclooxygenase-2 (COX-2). nih.govrexresearch.com Treatment with compounds 3a and 3b was shown to ameliorate ethanol-induced oxidative stress and neuroinflammation. nih.govrjptonline.org These compounds effectively boosted the antioxidant response and reduced the levels of pro-inflammatory markers. nih.gov

Impact on Neurodegeneration Models

The neuroprotective potential of benzimidazole acetamide derivatives extends to their impact on models of neurodegeneration. In the ethanol-induced neurodegeneration model, pretreatment with derivatives FP1, FP7, and FP8 significantly modulated memory deficits, oxidative stress, and the expression of proinflammatory markers such as TNF-α, NF-κB, IL-6, and NLRP3 in the cortex of rats. proquest.com

The versatile nature of the benzimidazole nucleus and its ability to interact with multiple receptors suggest that it could act as a multi-step targeting neuroprotectant. nih.govrjptonline.org This multi-target approach may be more advantageous for intervening in the complex and vicious cycles of neuroinflammation and oxidative stress that drive neurodegeneration. nih.govrjptonline.org The ability of these compounds to cross the blood-brain barrier and target intracellular proteins further enhances their therapeutic potential for neurodegenerative diseases. nih.gov

Table 2: Neuroprotective Effects of this compound Derivatives in an Ethanol-Induced Neurodegeneration Model

| Compound | Key Neuroprotective Effects |

|---|---|

| 3a and 3b | Ameliorated oxidative stress and neuroinflammation; Reduced expression of TNF-α, NF-κB, and COX-2. nih.govrjptonline.org |

| FP1, FP7, and FP8 | Modulated memory deficits, oxidative stress, and proinflammatory markers (TNF-α, NF-κB, IL-6, NLRP3). proquest.com |

Anthelmintic and Antiparasitic Evaluations

The benzimidazole scaffold is a cornerstone in the development of anthelmintic drugs. drugbank.com While much of the research has focused on other derivatives, some studies have specifically evaluated the anthelmintic potential of this compound compounds.

A series of 2-phenyl benzimidazole-1-acetamide derivatives were synthesized and evaluated for their anthelmintic activity against the Indian adult earthworm, Pheretima posthuma. nih.gov This model is often used in preliminary screenings for anthelmintic agents due to its anatomical and physiological resemblance to intestinal roundworms.

In another study, a series of substituted 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl] acetamide analogues (compounds 3a–o) were synthesized and tested for their antihelmintic activity. rjptonline.orgproquest.com Several of these compounds (3f, 3h, 3i, 3j, and 3k) demonstrated good activity against Pheretima posthuma, comparable to the standard drug albendazole (B1665689). rjptonline.orgproquest.com

While these studies indicate the potential of this compound derivatives as anthelmintic agents, further research is needed to explore their spectrum of activity against a wider range of parasitic helminths and to understand their mechanism of action, which for many benzimidazoles involves the inhibition of tubulin polymerization in the parasite. nih.gov

Efficacy against Helminth Species

Derivatives of this compound have demonstrated notable efficacy against various helminth species, positioning them as promising candidates for anthelmintic drug development. The benzimidazole core is a well-established pharmacophore in anthelmintic medications, and the addition of an acetamide side chain has been explored to enhance activity and broaden the spectrum. dovepress.comnih.govnih.gov

Research has particularly focused on the synthesis and evaluation of these derivatives against the Indian adult earthworm, Pheretima posthuma, a common model for screening anthelmintic agents due to its anatomical and physiological resemblance to intestinal roundworms. In one study, a series of substituted 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamide analogues were synthesized and evaluated. Several compounds from this series exhibited significant anthelmintic activity, comparable to the standard drug albendazole. dovepress.comnih.gov Specifically, compounds designated as 3f, 3h, 3i, 3j, and 3k were identified as having good activity. dovepress.com

Another study focused on 2-phenyl benzimidazole-1-acetamide derivatives and also reported potent activity. frontiersin.org Multiple compounds were found to be effective in first paralyzing and subsequently causing the death of the worms, in some cases outperforming the reference drug albendazole. frontiersin.org The mechanism of action for benzimidazole derivatives typically involves the inhibition of microtubule polymerization by binding to β-tubulin, which disrupts cellular transport, energy metabolism, and ultimately leads to the parasite's death. researchgate.net

Table 1: Anthelmintic Activity of Selected this compound Derivatives against Pheretima posthuma

| Compound Series | Key Derivatives | Observed Effect | Reference |

| 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamides | 3f, 3h, 3i, 3j, 3k | Good activity, comparable to albendazole | dovepress.com |

| 2-phenyl benzimidazole-1-acetamide derivatives | 3c, 3e, 3j, 3l, 3q | Potent activity causing death of worms | frontiersin.org |

| 2-phenyl benzimidazole-1-acetamide derivatives | 3a, 3c, 3d, 3f, 3h, 3k, 3n, 3q | Effective in causing paralysis of worms | frontiersin.org |

Activity against Protozoal Infections

The therapeutic utility of the benzimidazole scaffold extends to antiprotozoal applications. While research specifically isolating the this compound moiety is still developing, studies on the broader class of benzimidazole derivatives show significant promise against protozoal pathogens. nih.govgoogle.com

Key benzimidazole compounds, such as mebendazole, flubendazole, and fenbendazole, have demonstrated high susceptibility in vitro against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. nih.gov For these derivatives, 50% inhibitory concentrations (IC50) were observed in the range of 0.005 to 0.16 µg/ml. nih.gov Further investigations have synthesized and tested various 1H-benzimidazole derivatives against Giardia lamblia and Entamoeba histolytica, with many of the tested compounds showing greater in vitro activity than the standard antiprotozoal drug, Metronidazole. google.com

The primary mechanism for this antiprotozoal action is believed to be similar to their anthelmintic effects, involving the disruption of microtubule function by binding to the protein β-tubulin. nih.gov The effectiveness of this binding is a strong predictor of a compound's susceptibility against the parasite. nih.gov These findings underscore the potential of this compound derivatives as a fruitful area for the development of novel antiprotozoal agents.

Enzyme Inhibition and Receptor Modulation

Protein Kinase Inhibition Studies (e.g., CK1 Delta)

Derivatives of this compound have emerged as potent inhibitors of protein kinases, particularly Casein Kinase 1 Delta (CK1δ). nih.govnih.govmdpi.com CK1δ is a serine/threonine kinase that plays a crucial role in regulating numerous cellular processes, including the cell cycle, DNA repair, and apoptosis. nih.govnih.gov Its overexpression has been linked to several diseases, such as cancer and neurodegenerative disorders, making it an important therapeutic target. nih.govnih.gov

Researchers have designed and synthesized sets of 2-amidobenzimidazole derivatives as ATP-competitive inhibitors of CK1δ. In these studies, compounds featuring a (1H-pyrazol-3-yl)-acetyl group attached to the benzimidazol-2-amino scaffold demonstrated significant CK1δ inhibitory activity, typically in the low micromolar range. nih.govnih.govmdpi.com

The potency of these inhibitors was further refined by modifying the substituents on the benzimidazole ring. The introduction of a 5-cyano group proved to be particularly advantageous. For instance, one such compound (23 ) achieved a nanomolar potency with an IC50 value of 98.6 nM, highlighting the potential for developing highly specific and effective CK1δ inhibitors from this chemical class. nih.govnih.govmdpi.com Molecular modeling studies have helped to elucidate the interactions between these inhibitors and the kinase's active site, guiding further structural optimization. nih.govnih.gov

Table 2: Inhibition of CK1δ by Selected 2-Amidobenzimidazole Derivatives

| Derivative Class | Key Substituent | Compound ID | IC50 (nM) | Reference |

| (1H-pyrazol-3-yl)-acetyl-benzimidazol-2-amides | 5-cyano | 23 | 98.6 | nih.govnih.gov |

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. digitellinc.commdpi.com The inhibition of DHFR disrupts DNA synthesis, thereby preventing the proliferation of rapidly dividing cells, such as bacteria and cancer cells. digitellinc.com

Benzimidazole-based compounds have been investigated as a novel class of DHFR inhibitors. digitellinc.comacs.org Studies have explored the synthesis of hybrid molecules that couple the benzimidazole core with other pharmacophores, such as triazine. A series of triazine-benzimidazole analogues demonstrated significant DHFR inhibitory activity, with IC50 values spanning from 0.11 to 42.4 μM. acs.org While not all of these are strictly acetamide derivatives, they illustrate the potential of the benzimidazole scaffold to effectively bind to the DHFR active site.

The design of these inhibitors often involves creating structural analogues of the enzyme's natural substrate, dihydrofolate. researchgate.net Research into pyrimidine-clubbed benzimidazole derivatives has also been conducted, aiming to mimic the 2,4-diamino substitution pattern common in many known DHFR inhibitors. digitellinc.com These efforts indicate that the this compound framework is a viable starting point for designing novel and potent DHFR inhibitors.

Other Enzyme and Receptor Interactions

The structural versatility of this compound derivatives allows them to interact with a wide array of other enzymes and receptors, demonstrating a broad pharmacological potential.

Cholinesterase: Several series of benzimidazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. morressier.comnih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. morressier.com Studies have reported derivatives with moderate to significant inhibitory activity, with IC50 values for AChE ranging from 1.01-1.19 mM in one study to as low as 123.9 µM in another. morressier.comnih.gov

Glucokinase (GK): Benzimidazole acetamides have been identified as potential glucokinase activators (GKAs). researchgate.net Glucokinase plays a key role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. Research into novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives led to the discovery of potent and metabolically stable GKAs.

Phosphodiesterase 10A (PDE10A): Potent benzimidazole derivatives have been identified as inhibitors of PDE10A, an enzyme involved in cyclic nucleotide signaling. PDE10A inhibition is being explored for the treatment of neurological and psychiatric disorders like schizophrenia.

VEGFR-2 and c-Met: In the realm of oncology, benzimidazole derivatives have been designed as inhibitors of key receptor tyrosine kinases. Studies have shown that benzimidazole-based compounds can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels) in tumors. google.com Similarly, derivatives have been developed to target the c-Met kinase receptor, which is implicated in tumor growth, invasion, and metastasis. researchgate.net

While specific research on this compound derivatives targeting PPARγ and NMDA receptors is less prevalent in the provided search results, the affinity of the broader benzimidazole class for a variety of receptors suggests these may be viable areas for future investigation. nih.gov

Antioxidant and Radical Scavenging Properties

Derivatives of this compound have been shown to possess significant antioxidant and radical scavenging capabilities. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.

Several studies have synthesized novel benzimidazole derivatives and evaluated their ability to mitigate oxidative damage through various in vitro assays. One study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives found that most of the synthesized compounds exhibited inhibitory activity against lipid peroxidation (LPO), a key marker of oxidative damage to cell membranes. The most active compound in this series demonstrated 57% inhibition of LPO, a level approaching that of the standard antioxidant butylated hydroxytoluene (BHT).

Other research has shown that benzimidazole acetamide derivatives can directly scavenge free radicals, as demonstrated in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Beyond direct scavenging, these compounds can also exert neuroprotective effects by augmenting the body's endogenous antioxidant systems and reducing neuroinflammation associated with oxidative stress.

Table 3: Antioxidant and Radical Scavenging Activities of Benzimidazole Derivatives

| Assay Type | Derivative Class | Key Finding | Reference |

| Lipid Peroxidation (LPO) Inhibition | 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Inhibition of LPO ranging from 15-57% | |

| DPPH Radical Scavenging | Nitrophenyl piperazine substituted benzimidazole acetamide | Considerable free radical scavenging activity | |

| DPPH and ABTS Radical Scavenging | 1H-benzimidazole-2-yl hydrazones | Effective scavenging of stable free radicals | |

| Neuroprotection | Benzimidazole containing acetamides | Ameliorated ethanol-induced oxidative stress |

Mechanisms of Action of 1h Benzimidazole 2 Acetamide Derivatives

Molecular Target Identification and Validation

The benzimidazole (B57391) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to naturally occurring purine (B94841) nucleosides, allowing it to interact with a diverse array of biological macromolecules. researchgate.netacs.orgresearchgate.net The identification of molecular targets for its derivatives often involves a combination of computational and experimental approaches.

Molecular docking studies are frequently employed to predict the binding affinity of newly synthesized benzimidazole derivatives to known biological targets. semanticscholar.orgmdpi.comnih.gov For instance, docking simulations have been used to explore the interactions of these compounds with the active sites of enzymes like dihydrofolate reductase (DHFR), a target for antibacterial agents. acs.org Other identified targets for various benzimidazole derivatives include VEGFR-2, topoisomerase II, and the epidermal growth factor receptor (EGFR), highlighting the multi-target nature of this class of compounds. mdpi.comresearchgate.net

Experimental validation confirms these computational predictions. For example, enzyme inhibition assays are performed to measure the concentration at which a compound inhibits 50% of the enzyme's activity (IC₅₀), thereby validating it as a target. researchgate.netnih.gov The structural elucidation of co-crystal structures of benzimidazole derivatives complexed with their target proteins provides definitive proof of interaction and a precise understanding of the binding mode. nih.gov

Cellular Pathway Modulation

Inhibition of Microtubule Polymerization via Beta-Tubulin Binding

A primary mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport. researchgate.netbiorxiv.org These compounds function as microtubule-destabilizing agents by binding to β-tubulin, a subunit of the tubulin heterodimer. biorxiv.orgnih.gov

The binding site for benzimidazoles on β-tubulin is distinct from but located near the colchicine (B1669291) binding site. biorxiv.orgnih.gov This interaction prevents the "curved-to-straight" conformational change necessary for tubulin dimers to assemble into microtubules, thus inhibiting polymerization. nih.gov This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis in rapidly dividing cells. researchgate.net

Research has shown that various benzimidazole derivatives, including anthelmintics like albendazole (B1665689) and fungicides like benomyl (B1667996), exert their effects by binding to β-tubulin. semanticscholar.orgnih.gov For example, benomyl was found to inhibit the polymerization of goat brain tubulin with a half-maximal inhibitory concentration (IC₅₀) of approximately 70 µM. researchgate.net Molecular docking studies have further elucidated the specific interactions, showing hydrogen bonds and various hydrophobic interactions with amino acid residues within the β-tubulin binding pocket. semanticscholar.org

DNA and Nucleic Acid Interaction

The structural resemblance of the benzimidazole core to purine nucleosides allows certain derivatives to interact directly with nucleic acids, particularly DNA. researchgate.netresearchgate.net This interaction can occur through several modes, including minor groove binding and intercalation, which can interfere with DNA replication and transcription, contributing to their antiproliferative effects. researchgate.netnih.gov

Studies have shown that benzimidazole-based compounds can selectively bind to the minor groove of DNA, particularly at AT-rich sequences. bohrium.com This binding is a key mechanism for their biological activity. researchgate.net For example, MS-247, a hybrid molecule containing a benzimidazole moiety, acts as a DNA minor groove binder and inhibits topoisomerase I and II, leading to cell cycle arrest and apoptosis. nih.gov Spectroscopic and viscosity measurements have confirmed that the specific binding mode—whether groove-binding or intercalation—can depend on the structural modifications of the benzimidazole derivative. bohrium.com

Inhibition of Specific Enzymes (e.g., Transpeptidase, Fumarate (B1241708) Reductase)

Benzimidazole derivatives have been shown to inhibit a variety of enzymes crucial for the survival of pathogens and the progression of certain diseases. The benzimidazole scaffold can fit into the active sites of these enzymes, blocking their function. researchgate.netmdpi.com

One notable target is fumarate reductase, an enzyme found in anaerobic organisms like helminths and trypanosomes. Anthelmintic benzimidazoles are known to inhibit this enzyme, which plays a vital role in the parasite's energy metabolism. nih.gov Similarly, other enzymes such as those involved in bacterial cell wall synthesis (e.g., transpeptidase) or folate synthesis (e.g., dihydrofolate reductase) have been identified as targets. acs.org Research has also identified H+/K+-ATPase as a target for some benzimidazole derivatives, leading to the inhibition of T-cell proliferation. mdpi.com While some studies have investigated benzimidazole inhibitors against enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid synthesis, the efficacy against this specific target can be variable. researchgate.net

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1α, IL-8)

Derivatives of 1H-Benzimidazole-2-acetamide have demonstrated significant anti-inflammatory properties by modulating the expression of key signaling molecules involved in the inflammatory cascade. nih.gov They can suppress the production of pro-inflammatory cytokines, which are crucial mediators of inflammation.

In a study using a rat model of inflammatory arthritis, newly synthesized acetamide (B32628) derivatives of 2-aminobenzimidazole (B67599) were shown to attenuate the transcript levels of several pro-inflammatory mediators. nih.gov Specifically, the treatment reduced the mRNA levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov TNF-α is a potent pro-inflammatory cytokine that can promote the production of other inflammatory molecules like cyclooxygenase-2 (COX-2). brieflands.com

Further research has shown that certain benzimidazole compounds can inhibit Toll-like receptor (TLR) signaling pathways, which are critical for initiating the inflammatory response. researchgate.net By inhibiting downstream effectors like IRAK1 and IRAK4, these compounds lead to a significant reduction in the release of cytokines such as IL-6. researchgate.net In one study, benzimidazole anti-helminthics were found to enhance the anti-TNF-mediated induction of regulatory macrophages, which play a role in tissue repair, and increased the expression of the immunoregulatory cytokine IL-10. nih.gov

The table below summarizes the effects of specific 2-aminobenzimidazole acetamide derivatives (N1 and N2) on the gene expression of pro-inflammatory mediators in an inflammatory arthritis model. nih.gov

| Gene | Effect of Derivative N1 | Effect of Derivative N2 |

| TNF-α | Attenuated transcript levels | Attenuated transcript levels |

| IL-1β | Attenuated transcript levels | Attenuated transcript levels |

| IL-17 | Attenuated transcript levels | Attenuated transcript levels |

| NF-kB1 | Attenuated transcript levels | Attenuated transcript levels |

This table is based on data from a study on acetamide derivatives of 2-aminobenzimidazole in a rat model of inflammatory arthritis. nih.gov

Mechanisms of Antiproliferative Activity

The antiproliferative activity of this compound derivatives is not the result of a single mechanism but rather a combination of the molecular interactions and pathway modulations discussed previously. mdpi.comnih.gov The ability of these compounds to halt the growth of cancer cells is a cornerstone of their therapeutic potential. researchgate.netacs.org

The primary mechanisms contributing to their antiproliferative effects include:

Cell Cycle Arrest: By inhibiting microtubule polymerization, benzimidazole derivatives disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. researchgate.net This leads to an arrest of the cell cycle, typically in the G2/M phase, preventing the cell from completing mitosis and proliferating. nih.govnih.gov Some derivatives have also been shown to cause cell cycle arrest at the S and G0/G1 phases. nih.gov

Induction of Apoptosis: Following cell cycle arrest, cells may undergo programmed cell death, or apoptosis. Benzimidazole derivatives have been shown to induce apoptosis through various pathways. nih.gov This is often characterized by nuclear and morphological changes within the cell. nih.gov The inhibition of key survival pathways and the direct interaction with DNA can trigger this cellular suicide program. researchgate.netnih.gov

Inhibition of Kinase Signaling: Many cellular processes, including proliferation, are regulated by protein kinases like EGFR and VEGFR-2. researchgate.net Benzimidazole derivatives have been designed as inhibitors of these kinases. mdpi.com By blocking the signaling pathways that drive cell growth and survival, these compounds can effectively suppress tumor proliferation. mdpi.comresearchgate.net

The table below shows the antiproliferative activity of selected N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives against the MDA-MB-231 human breast cancer cell line. nih.gov

| Compound ID | N-1 Substituent | C-2 Phenyl Substituent | IC₅₀ (µM) |

| 1e | n-Butyl | 4-CF₃ | 16.38 |

| 2g | n-Propyl | 3,4-di-OCH₃ | 17.05 |

| 3g | n-Propyl | 4-CF₃ | 19.14 |

| 2e | n-Propyl | 4-OCH₃ | 20.35 |

IC₅₀ is the concentration of the compound that inhibits 50% of cell growth. nih.gov

Interactions with Key Biological Molecules

Derivatives of this compound are recognized for their capacity to interact with a diverse array of key biological molecules, a characteristic that underpins their varied pharmacological activities. The structural scaffold of benzimidazole, being an isostere of natural purines, allows these compounds to function as antagonists or inhibitors by binding to sites intended for endogenous molecules. These interactions span enzymes, structural proteins, and nucleic acids, leading to the modulation of critical cellular pathways.

Enzyme Inhibition

A primary mechanism of action for this compound derivatives is the inhibition of various enzymes. This inhibition is often competitive, particularly in the case of kinases where the benzimidazole nucleus can mimic ATP.

Protein Kinases: The benzimidazole scaffold is a common feature in kinase inhibitors. researchgate.net These compounds interact with enzymes through multiple binding modes, sometimes acting as part of the hinge-binding motif and in other cases playing a scaffolding role. researchgate.net Many are ATP-competitive inhibitors, achieving selectivity by targeting unique structural features of specific kinases. researchgate.netnih.gov

Research has identified derivatives that inhibit a range of protein kinases. For instance, certain 2-amido-benzimidazole derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety have demonstrated potent, ATP-competitive inhibition of Protein Kinase CK1δ, with IC50 values in the low micromolar to nanomolar range. nih.gov Molecular docking studies of other benzimidazole derivatives have shown interactions with the ATP binding sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 8 (CDK-8). nih.govukm.my The presence of specific substituents, such as sulfonyl groups, can contribute to more stable binding complexes. ukm.my

Cyclooxygenase (COX): Certain this compound derivatives have been investigated for their anti-inflammatory properties, which are linked to their interaction with cyclooxygenase enzymes, particularly COX-2. nih.govnih.gov Molecular docking studies of compounds like 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide suggest an affinity for COX-2. nih.gov This interaction is believed to contribute to the downregulation of pro-inflammatory mediators. nih.govresearchgate.net

Other Enzymes: Benzimidazole derivatives have shown inhibitory activity against other classes of enzymes as well. A notable example is Aldehyde Dehydrogenase 3A1 (ALDH3A1), where compounds like 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole act as highly selective, submicromolar inhibitors by binding to the aldehyde binding pocket. nih.gov

Table 1: Inhibition of Key Enzymes by this compound Derivatives

| Derivative Class/Compound | Target Enzyme | Inhibitory Concentration (IC50) | Mechanism/Binding Mode | Reference |

|---|---|---|---|---|

| Benzimidazole-2-acetamide with 5-cyano and (1H-pyrazol-3-yl)-acetyl moiety (Compound 23) | Protein Kinase CK1δ | 98.6 nM | ATP-competitive | nih.gov |

| Benzimidazole-2-acetamide with 5-NO2 and (1H-pyrazol-3-yl)-acetyl moiety (Compound 18) | Protein Kinase CK1δ | 0.12 µM | ATP-competitive | nih.gov |

| 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine-carbonyl)phenyl)acetamide (Compound 12) | CDK-8 | - | Molecular docking showed interaction with binding pocket | nih.gov |

| 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) | ALDH3A1 | 0.2 µM | Competitive inhibition (Ki = 82 nM) | nih.gov |

Interactions with Structural Proteins

Tubulin Polymerization: A significant mechanism for the anticancer potential of benzimidazole derivatives is the inhibition of tubulin polymerization. mdpi.comuctm.edu Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption can arrest the cell cycle and induce apoptosis. researchgate.netnih.gov Several 1H-benzimidazole derivatives have been shown to interfere with microtubule dynamics, often by binding to the colchicine binding site on β-tubulin. mdpi.comuctm.edu This interaction can prolong the nucleation phase and slow down the rate of tubulin polymerization. mdpi.comuctm.edu For example, one study identified a benzimidazole carboxamide derivative (Compound 7n) that inhibited tubulin polymerization with an IC50 value of 5.05 µM and caused cell cycle arrest in the G2/M phase. nih.gov

Table 2: Tubulin Polymerization Inhibition by 1H-Benzimidazole Derivatives

| Derivative Class/Compound | Target | Inhibitory Concentration (IC50) | Observed Cellular Effect | Reference |

|---|---|---|---|---|

| Benzimidazole carboxamide derivative (Compound 7n) | Tubulin | 5.05 µM | Dose-dependently arrested the G2/M phase of the cell cycle | researchgate.netnih.gov |

| 1H-benzimidazol-2-yl hydrazones | Tubulin | Not specified | Elongated nucleation phase and slowed polymerization | mdpi.comuctm.edu |

Interactions with Nucleic Acids

The structural similarity of the benzimidazole nucleus to purines facilitates its interaction with nucleic acids. acs.org Research indicates that certain benzimidazole derivatives can bind to DNA, which can interfere with DNA-related processes like replication and repair. rsc.org Studies involving benzimidazole Schiff base ligands and their metal complexes have demonstrated moderate to strong DNA binding activity. rsc.org Molecular docking and thermal denaturation studies suggest that these compounds can interact with DNA, with some showing binding constants (Kb) as high as 3.27 × 10^5 M⁻¹. rsc.org

Interactions with Other Signaling Molecules

In addition to direct enzyme and protein binding, this compound derivatives can modulate signaling pathways by affecting the expression or activity of other key molecules. Studies on neuroinflammation have shown that certain acetamide derivatives can ameliorate the expression of pro-inflammatory molecules such as tumor necrosis factor (TNF-α) and nuclear factor κB (NF-κB). nih.gov This suggests an indirect interaction with the upstream pathways that regulate the production of these inflammatory cytokines. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 1h Benzimidazole 2 Acetamide Derivatives

Influence of Substituents on Benzimidazole (B57391) Ring Activity (N-1, C-2, Benzo Ring Positions)

The introduction of lipophilic groups to the benzimidazole scaffold has been shown to enhance biological activity, often by facilitating hydrophobic interactions with target enzymes or improving cell membrane permeability. nih.govnih.gov Studies indicate that bulky, lipophilic groups can be favorable for potent activity. nih.gov For instance, the presence of a lipophilic substituent is suggested to favor inhibitory activity against c-Met kinase by forming a hydrophobic interaction. nih.gov

Research on 2-phenyl-substituted benzimidazoles found that a lipophilic group at the R⁵ position specifically favors COX-1 inhibition. mdpi.com Similarly, in another series, increased lipophilicity was associated with enhanced antibacterial activity, particularly against Gram-positive bacteria. rsc.orgnih.gov

Table 1: Impact of Selected Lipophilic Substituents on Biological Activity

| Position | Lipophilic Substituent | Observed Biological Activity |

|---|---|---|

| C-2 | iso-butyl, tert-butyl, butyl | Increased PPARγ activation in alkyl series. nih.gov |

| C-4 (Benzo) | Bulky lipophilic groups | Favorable for potent TRPV-1 antagonising activity. nih.gov |

| C-6 | Bulky lipophilic groups | Recommended for AT1 receptor antagonism. chemijournal.com |

| R⁵ (of 2-phenyl) | Lipophilic group | Favors COX-1 inhibition. mdpi.com |

| General | Increased Lipophilicity | Favors antibacterial activity. nih.gov |

The introduction of electron-withdrawing groups, such as halogens and nitro moieties, is a common strategy to enhance the potency of benzimidazole derivatives. thieme-connect.com These substitutions significantly alter the electronic properties of the ring system, which can lead to stronger interactions with biological targets.

Halogenation: The introduction of halogen atoms into the benzimidazole structure often enhances biological activity. researchgate.net Studies on 2-trifluoromethylbenzimidazoles revealed that derivatives with halogen atoms on the phenylene fragment had the most pronounced inhibitory effects against bacteria. researchgate.netantibiotics-chemotherapy.ru Dihalogenated derivatives, in particular, showed greater antibacterial activity than compounds with a single halogen. researchgate.netantibiotics-chemotherapy.ru For example, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was identified as a highly active compound against Bacillus subtilis, with potency comparable to tetracycline. researchgate.netantibiotics-chemotherapy.ru In other series, a 4-chloro-2-nitro group improved antibacterial activity, while a trifluoromethyl group at the C-6 position was found to be crucial for anticancer activity. nih.govrsc.org

Nitro Group Introduction: The nitro group is a strong electron-withdrawing substituent whose placement can drastically influence biological outcomes. A nitro group at the C-6 position of the benzimidazole ring has been reported to be essential for antimicrobial activity and more active than compounds with electron-donating groups. mdpi.comrjptonline.org Similarly, substitution with a 2,4-dinitro group was found to considerably improve antifungal activity against C. albicans and A. niger. nih.gov SAR studies also revealed that anticancer activity increased with the length of the chain connecting an aromatic moiety to a 5-nitro-1H-benzimidazole. rsc.org However, in some cases, a nitro group at position 5 of the 1H-benzimidazole was found to decrease anticancer activity. rsc.org

Table 2: Effects of Halogenation and Nitro Group Substitution on Biological Activity

| Position | Substituent | Resulting Activity |

|---|---|---|

| C-6 | -NO₂ (Nitro) | Increased anti-inflammatory and antimicrobial activity. mdpi.comrjptonline.org |

| C-5 | -Cl (Chloro), -CF₃ (Trifluoromethyl) | Significantly boosted antibacterial potency. rsc.org |

| Aromatic Ring | 2,4-dinitro | Considerably improved antifungal activity. nih.gov |

| Aromatic Ring | 4-chloro-2-nitro | Improved antibacterial activity. nih.gov |

| Phenylene Ring | Dihalogenation (e.g., 5,6-dibromo) | Greater antibacterial activity than mono-halogenated derivatives. researchgate.netantibiotics-chemotherapy.ru |

The hybridization of the benzimidazole scaffold with other heterocyclic rings is a key strategy in medicinal chemistry to create novel derivatives with enhanced and diverse biological activities. rsc.org The attachment of various heterocycles at different positions of the benzimidazole core can modulate the compound's pharmacological profile.

For instance, the substitution of a pyrimidin-2-yl group at the N-1 position led to potent anti-inflammatory effects through Lck kinase inhibition. nih.gov The introduction of pyridine (B92270) rings has been shown to confer strong antiviral activity against RNA-replicating enteroviruses. rsc.org Furthermore, studies on antitubercular agents showed that a benzazole structure substituted with a thiophene (B33073) ring exhibited notably stronger activity. dergipark.org.tr The incorporation of hydrophilic moieties like a pyridine ring at position 2 was also found to be optimal for broad-spectrum antibacterial activity. rsc.org

Table 3: Influence of Selected Heterocyclic Moiety Attachments on Biological Activity

| Attachment Point | Attached Heterocycle | Observed Biological Activity |

|---|---|---|

| N-1 | Pyrimidin-2-yl | Potent anti-inflammatory effect. nih.gov |

| C-2 | Thiazole | Core of thiabendazole, a well-known antiparasitic agent. researchgate.net |

| C-2 | Pyridine | Strong antiviral activity against enteroviruses. rsc.org |

| C-2 | Thiophene | Stronger antitubercular activity. dergipark.org.tr |

| C-2 | Pyridine (hydrophilic) | Optimal for broad-spectrum antibacterial activity. rsc.org |

Modulating Acetamide (B32628) Side Chain Substitutions for Enhanced Potency

The acetamide group at the C-2 position is a critical component, enhancing properties like solubility and bioavailability. Modifications to this side chain are pivotal for tuning the potency and selectivity of the derivatives. The amide bond itself provides a beneficial linkage due to its stable, planar geometry. ahievran.edu.tr

Research has shown that the acetamide moiety can significantly contribute to activity. In one study, a benzimidazole derivative containing an acetamide moiety showed a markedly improved bradykinin (B550075) B1 receptor antagonist activity (IC₅₀ = 15 nM) compared to its parent compound (IC₅₀ = 3500 nM). nih.gov The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-((4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetamide, where a chromenone is linked via an oxyacetamide bridge, resulted in a compound with remarkable anti-inflammatory effects. mdpi.com Furthermore, linking various heterocyclic moieties through an acetamide bridge is a strategy that has been shown to enhance biological activities. mdpi.com In the context of antimicrobial agents, the acetamide side chain is a classic feature of widely used antibiotics like penicillins, highlighting its importance in drug design. turkjps.org

Correlations between Structural Modifications and Specific Biological Activities

SAR studies establish clear correlations between specific structural features and the resulting biological activities, guiding the development of targeted therapeutic agents. ijpsjournal.com

For antimicrobial activity , the presence of electron-withdrawing groups is often beneficial. For example, a 4-chloro-2-nitro group on an attached aromatic ring enhances antibacterial activity, while a 2,4-dinitro substituent improves antifungal activity. nih.gov The introduction of a hydrophilic pyridine ring at C-2 is associated with broad-spectrum antibacterial effects, whereas a lipophilic methyl group can confer selectivity. rsc.org

For anticancer activity , specific substitutions are critical. An ethyl sulfone fragment combined with a trifluoromethyl group at the C-6 position of the benzimidazole ring was found to be crucial for high potency. rsc.org In another series, the presence of an electron-donating trimethoxy group on a hydrazone moiety enhanced antiproliferative action, whereas an electron-withdrawing dichloro substitution was less effective. rsc.org

For anti-inflammatory activity , substitutions at C-2 can direct the mechanism of action. Anacardic acid at C-2 inhibits COX-2, while a C-2 diarylamine substitution can result in bradykinin receptor antagonism. nih.govresearchgate.net An electron-withdrawing nitro group at the C-6 position has also been shown to produce more active anti-inflammatory compounds. mdpi.com

Table 4: Correlation of Structural Features with Specific Biological Activities

| Structural Feature | Position | Specific Biological Activity |

|---|---|---|

| 4-chloro-2-nitro substitution (on phenyl) | C-2 substituent | Antibacterial. nih.gov |

| 2,4-dinitro substitution (on phenyl) | C-2 substituent | Antifungal. nih.gov |

| Ethyl sulfone fragment & -CF₃ | C-6 | High anticancer activity. rsc.org |

| Pyridine ring (hydrophilic) | C-2 | Broad-spectrum antibacterial. rsc.org |

| -NO₂ (Nitro) group | C-6 | Anti-inflammatory. mdpi.com |

| Anacardic acid | C-2 | COX-2 inhibition. nih.govresearchgate.net |

Rational Design Principles for Optimized 1H-Benzimidazole-2-acetamide Analogues

The wealth of SAR data enables the rational design of new, optimized benzimidazole analogues. ijpsjournal.com This process integrates computational methods and established chemical principles to predict and synthesize compounds with enhanced efficacy and selectivity. ijpsjournal.comnih.gov

Key design principles include:

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are crucial for predicting how structural modifications will affect interactions with biological targets. ijpsjournal.com QSAR models, for instance, can establish a mathematical correlation between chemical structures and biological activities, guiding the design of new compounds by forecasting their potential efficacy. ijpsjournal.commdpi.com

Target-Specific Modifications: Design is often based on the biochemical mechanisms of a specific target. For example, since dihydrofolate reductase (DHFR) is involved in purine (B94841) synthesis, the structural similarity of the benzimidazole core to purines makes it an attractive scaffold for designing novel antimetabolite antimicrobials. nih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties to improve activity or pharmacokinetic profiles. For example, using a nitro group as a non-classical bioisostere for other electron-withdrawing groups has been explored in the design of vasorelaxant agents. scholarsresearchlibrary.com

Molecular Hybridization: Combining the benzimidazole scaffold with other known pharmacophores (e.g., other heterocycles like triazoles or quinazolines) is a proven strategy to develop hybrid molecules with potentially synergistic or enhanced biological activities. rsc.org

By applying these principles, researchers can move beyond trial-and-error synthesis and systematically develop next-generation this compound analogues with optimized therapeutic profiles. ijpsjournal.commdpi.com

Computational and in Silico Investigations of 1h Benzimidazole 2 Acetamide

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 1H-Benzimidazole-2-acetamide, to the active site of a target protein.